2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine
Brand Name: Vulcanchem
CAS No.: 861207-54-7
VCID: VC6630136
InChI: InChI=1S/C10H10ClN3/c1-8-12-4-5-14(8)7-9-2-3-10(11)13-6-9/h2-6H,7H2,1H3
SMILES: CC1=NC=CN1CC2=CN=C(C=C2)Cl
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66

2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine

CAS No.: 861207-54-7

Cat. No.: VC6630136

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66

* For research use only. Not for human or veterinary use.

2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine - 861207-54-7

Specification

CAS No. 861207-54-7
Molecular Formula C10H10ClN3
Molecular Weight 207.66
IUPAC Name 2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine
Standard InChI InChI=1S/C10H10ClN3/c1-8-12-4-5-14(8)7-9-2-3-10(11)13-6-9/h2-6H,7H2,1H3
Standard InChI Key RHQJHHQYHBXODM-UHFFFAOYSA-N
SMILES CC1=NC=CN1CC2=CN=C(C=C2)Cl

Introduction

Chemical Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine typically involves a nucleophilic substitution reaction between 2-chloro-5-chloromethylpyridine and 2-methylimidazole. This reaction is conducted in dimethylformamide (DMF) under reflux conditions, with potassium carbonate serving as the base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. The mechanism proceeds via an SN2 pathway, where the imidazole’s nitrogen attacks the chloromethyl carbon, displacing the chloride ion.

Key Reaction Parameters

  • Temperature: 80–100°C (reflux conditions)

  • Solvent: DMF or similar polar aprotic solvents

  • Yield: 70–85% after purification via column chromatography

Industrial Manufacturing

Industrial production scales this synthesis using continuous flow reactors, which optimize heat transfer and mixing efficiency. This method reduces side reactions such as dimerization of the imidazole or over-alkylation, achieving a consistent purity of >98%. Process analytical technology (PAT) monitors reaction progress in real-time, ensuring compliance with pharmaceutical-grade standards.

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure combines a pyridine ring with a chloro substituent at the 2-position and a methyl-imidazole group at the 5-position. This arrangement confers both electron-deficient (pyridine) and electron-rich (imidazole) regions, enabling diverse reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₀ClN₃
Molecular Weight207.66 g/mol
IUPAC Name2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine
Canonical SMILESCC1=NC=CN1CC2=CN=C(C=C2)Cl
Solubility (pH 7.4)>31.1 µg/mL

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 1H, pyridine-H), 7.75 (s, 1H, imidazole-H), 7.25 (dd, 1H, pyridine-H), 5.15 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • MS (ESI+): m/z 208.1 [M+H]⁺.

Reactivity and Functionalization

Nucleophilic Substitution

The chloro group at the pyridine’s 2-position undergoes aromatic nucleophilic substitution (SNAr) with amines or thiols under mild conditions. For example, reaction with morpholine in acetonitrile at 60°C yields 2-morpholino-5-[(2-methylimidazol-1-yl)methyl]pyridine, a precursor for kinase inhibitors.

Imidazole Functionalization

The methyl-imidazole moiety participates in electrophilic substitutions, such as nitration or halogenation. Bromination using Br₂/FeBr₃ selectively occurs at the imidazole’s 4-position, producing a dibrominated derivative used in cross-coupling reactions.

Metal Coordination

The imidazole nitrogen atoms act as ligands for transition metals. Coordination complexes with Cu(II) or Zn(II) exhibit enhanced catalytic activity in oxidation reactions, relevant to industrial catalysis.

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of this compound demonstrate broad-spectrum antibacterial activity. The imidazole group disrupts bacterial cell membrane integrity, while the pyridine moiety inhibits efflux pumps, synergistically enhancing efficacy against resistant strains like MRSA.

Table 2: Biological Activity Overview

Activity TypeTarget Pathogens/Cell Lines
AntibacterialStaphylococcus aureus, Escherichia coli
AnticancerMDA-MB-231, HepG2
Enzyme InhibitionAcetylcholinesterase, Kinases

Anticancer Therapeutics

In vitro studies indicate that derivatives induce apoptosis in breast (MDA-MB-231) and liver (HepG2) cancer cells via caspase-3 activation and Bcl-2 suppression. Structure-activity relationship (SAR) studies highlight the critical role of the chloropyridine group in DNA intercalation.

Agrochemical Applications

Herbicide Development

The compound serves as a scaffold for herbicides targeting acetolactate synthase (ALS), an enzyme critical in plant branched-chain amino acid synthesis. Field trials show 90% weed suppression at 50 g/ha dosage.

Insect Growth Regulators

Analogues containing thiourea substituents inhibit chitin synthase in insects, disrupting larval development. These compounds exhibit low mammalian toxicity, making them candidates for integrated pest management.

Material Science Innovations

Catalytic Materials

Cu(II) complexes of this compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, outperforming traditional palladium catalysts in aryl-aryl bond formation.

Sensor Technologies

Functionalized derivatives detect heavy metals (e.g., Hg²⁺) via fluorescence quenching. A limit of detection (LOD) of 0.1 nM was achieved in aqueous solutions, enabling environmental monitoring applications.

Comparative Analysis with Analogues

2-Chloro-5-chloromethylpyridine: Lacks the imidazole group, reducing metal coordination capacity.
2-Methylimidazole: Limited solubility in organic solvents hinders pharmaceutical application.
The methyl-imidazole substituent in 861207-54-7 uniquely balances lipophilicity and reactivity, enabling dual functionality absent in analogues.

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